molecular formula C9H10O2 B14033653 2-[Phenoxy-2,4-D2)methyl]oxirane

2-[Phenoxy-2,4-D2)methyl]oxirane

Cat. No.: B14033653
M. Wt: 152.19 g/mol
InChI Key: FQYUMYWMJTYZTK-DRSKVUCWSA-N
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Description

2-[Phenoxy-2,4-D2)methyl]oxirane is a deuterated derivative of the epoxide family, characterized by a phenoxy group substituted with deuterium atoms at the 2- and 4-positions of the aromatic ring, linked to an oxirane (epoxide) moiety via a methyl bridge. The deuterium substitution likely alters its physical and chemical properties, such as reduced volatility and distinct NMR spectral characteristics compared to non-deuterated analogs.

Key structural features:

  • Molecular formula: C9H8D2O3 (deuterated form of C9H10O3).
  • Functional groups: Epoxide (oxirane), phenoxy group with isotopic labeling.
  • Applications: Potential use in isotopic labeling studies, polymer chemistry, or as a precursor for deuterated resins.

Properties

Molecular Formula

C9H10O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-[(2,4-dideuteriophenoxy)methyl]oxirane

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/i1D,4D

InChI Key

FQYUMYWMJTYZTK-DRSKVUCWSA-N

Isomeric SMILES

[2H]C1=CC(=C(C=C1)OCC2CO2)[2H]

Canonical SMILES

C1C(O1)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[Phenoxy-2,4-D2)methyl]oxirane can be achieved through several methods:

Chemical Reactions Analysis

2-[Phenoxy-2,4-D2)methyl]oxirane undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Applications Key References
2-[Phenoxy-2,4-D2)methyl]oxirane C9H8D2O3 ~186.2 (D2) Deuterated phenoxy, epoxide Isotopic studies, specialty resins Inferred
2-(phenoxymethyl)oxirane C9H10O3 166.17 Non-deuterated, simple phenoxy-epoxide Epoxy resins, adhesives
o,p-BFDGE C19H20O4 312.36 Bis-epoxide, biphenyl structure Microelectronics, coatings
2-(4-Ethylphenoxy)methyloxirane C11H14O3 194.23 Ethyl-substituted phenoxy Polymer crosslinking
2-(4-Methoxyphenyl)-3-methyloxirane C10H12O2 164.20 Methoxy and methyl substituents Flavor/fragrance industry
2-[(4-Nitrophenoxy)methyl]oxirane C9H9NO4 195.17 Nitrophenoxy group Reactive intermediates

Structural Complexity and Substitution Patterns

  • Simple Epoxides: Compounds like 2-(phenoxymethyl)oxirane () and 2-(4-ethylphenoxy)methyloxirane feature single aromatic rings with minimal substituents. Their low molecular weights (~166–194 g/mol) and simple structures make them suitable for industrial adhesives and crosslinking agents.
  • Bis-Epoxides: o,p-BFDGE () and 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane () contain two epoxide groups and extended biphenyl frameworks. These bis-epoxides (e.g., C24H22O5, MW 390.42) exhibit higher thermal stability and are used in microelectronic encapsulation due to their low melt viscosity and superior flow properties .
  • Functionalized Derivatives: 2-(4-Methoxyphenyl)-3-methyloxirane () and 2-[(4-nitrophenoxy)methyl]oxirane () demonstrate how substituents like methoxy or nitro groups modulate reactivity and application. For example, methoxy derivatives are valued in fragrance synthesis , while nitro groups enhance electrophilicity for chemical synthesis .

Physicochemical Properties

  • Deuterium Effects: The deuterium in this compound would reduce its vibrational energy, leading to a higher bond dissociation energy compared to non-deuterated analogs. This isotopic substitution could also lower its metabolic degradation rate in biological studies.
  • Thermal Behavior: Bis-epoxides like o,p-BFDGE () exhibit melting points >400 K, whereas simpler epoxides (e.g., 2-(phenoxymethyl)oxirane) are liquid at room temperature. Deuterated analogs may show subtle shifts in phase transitions.
  • Spectroscopic Differences : Deuterium substitution would cause distinct $^1$H NMR signals (e.g., absence of peaks at 2,4-positions) and altered IR absorption bands.

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